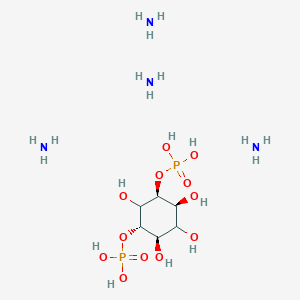
N-(5-Amino-2-methoxyphenyl)formamide
Descripción general
Descripción
Synthesis Analysis
Formamide-based production of amines by metabolically engineering Corynebacterium glutamicum has been reported . The formamide/formamidase system was exploited for efficient formamide-based production of nitrogenous compounds . Derivatives of (4-Methoxyphenyl)amine, including N-(5-Amino-2-methoxyphenyl)formamide, can be used to synthesize O-silylurethanes, ureas, and formamides, with promising applications in organic synthesis.Molecular Structure Analysis
The molecular weight of N-(5-Amino-2-methoxyphenyl)formamide is 166.18 g/mol. The InChI Key is GAPCMYIHVRFISC-UHFFFAOYSA-N. The chemical formula is C₈H₁₀N₂O₂ .Chemical Reactions Analysis
Formamide is effective in synthesizing nucleic acids under prebiotic conditions. A simple and efficient method for N-formylation of primary and secondary amines using formamide and sodium methoxide has been developed, offering moderate to excellent yields and enabling one-pot conversion of amino esters to N-formyl amides.Aplicaciones Científicas De Investigación
Formamide is effective in synthesizing nucleic acids under prebiotic conditions. Montmorillonites play a role in protecting adenine and guanine from degradation and enhancing thymine degradation (Saladino et al., 2004).
Formyloxyacetoxyphenylmethane, a stable, water-tolerant N-formylating reagent, can be used for the preparation of various N-formamides, amino acids, and peptides under solvent-free conditions (Chapman et al., 2017).
A simple and efficient method for N-formylation of primary and secondary amines using formamide and sodium methoxide has been developed, offering moderate to excellent yields and enabling one-pot conversion of amino esters to N-formyl amides (Joseph et al., 2013).
Formamide chemistry is crucial in the origin of informational polymers, providing all precursors needed for pregenetic synthesis. Phosphates catalyze prebiotic precursor synthesis and protect ribo- and deoxyribophosphoester bonds (Saladino et al., 2006).
Derivatives of (4-Methoxyphenyl)amine, including N-(5-Amino-2-methoxyphenyl)formamide, can be used to synthesize O-silylurethanes, ureas, and formamides, with promising applications in organic synthesis (Belova et al., 2017).
N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for the antiasthmatic formoterol, has been synthesized with a 46% overall yield using N-benzylation, Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007).
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives show promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCMYIHVRFISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455335 | |
| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)formamide | |
CAS RN |
78939-34-1 | |
| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-amino-2-methoxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















